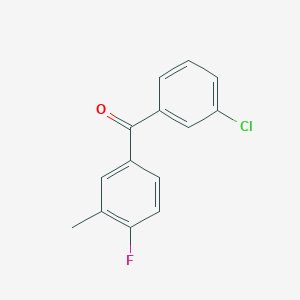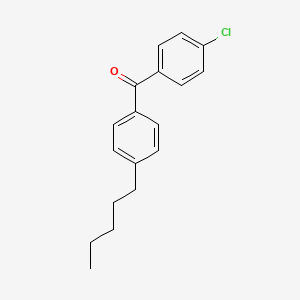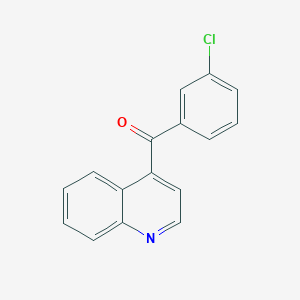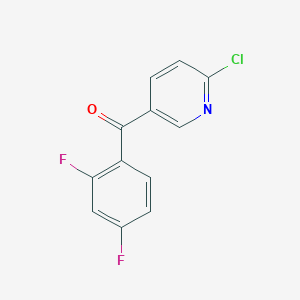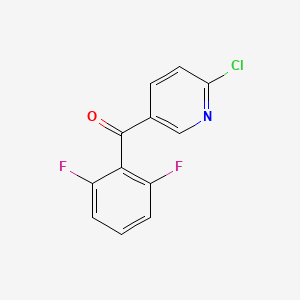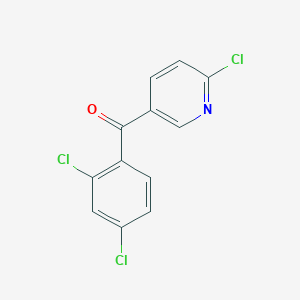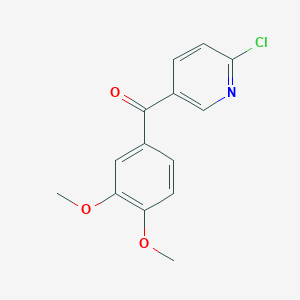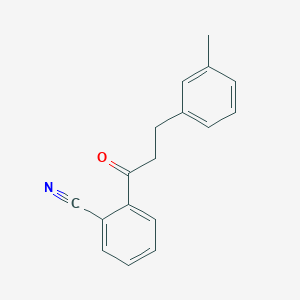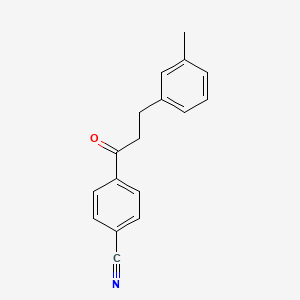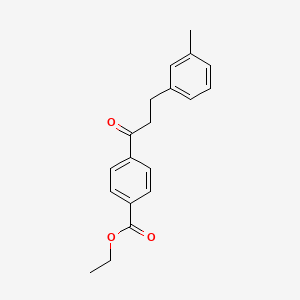
3'-Chloro-3-(3-chlorophenyl)propiophenone
Vue d'ensemble
Description
3’-Chloro-3-(3-chlorophenyl)propiophenone is a chiral compound that is used as an antidepressant drug . It is a racemic mixture of two enantiomers, one of which is active and the other inactive . It is also used as a reagent in the vinylation, alkylation, and dienylation of ketones .
Synthesis Analysis
3’-Chloro-3-(3-chlorophenyl)propiophenone is a key intermediate in the synthesis of drugs such as bupropion hydrochloride, dapoxetine, and maraviroc . It can be synthesized using phenylacetone and chlorine gas Cl2 as raw material, aluminium trichloride as a catalyst, and 1,2-ethylene dichloride as a solvent . The process involves chloridization, low-temperature hydrolysis, water-washing and stratification, reduced pressure distillation, and rectification .Molecular Structure Analysis
The molecular formula of 3’-Chloro-3-(3-chlorophenyl)propiophenone is C9H9ClO . Its molecular weight is 168.62 g/mol . The InChI key is PQWGFUFROKIJBO-UHFFFAOYSA-N .Chemical Reactions Analysis
3’-Chloro-3-(3-chlorophenyl)propiophenone can be used as a reactant to synthesize (S)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . It can also be used to synthesize 1-(3-Chlorophenyl)-1-phenyl-1-propanol by phenylation with diphenylzinc in the presence of dihydroxy bis (sulfonamide) ligand .Physical And Chemical Properties Analysis
3’-Chloro-3-(3-chlorophenyl)propiophenone is a white to light yellow crystalline solid . It has a melting point of 43-47°C and a boiling point of 124°C at 14.0mmHg . It is soluble in hot water, hot toluene, and alcohol .Applications De Recherche Scientifique
Asymmetric Reduction for Chiral Synthesis
3’-Chloropropiophenone serves as a valuable starting material for chiral synthesis. Researchers have employed it in the asymmetric reduction of (S)-3-chloro-1-phenylpropanol using preheated Candida utilis cells immobilized in calcium alginate gel beads . This process yields enantiomerically pure compounds, which find applications in pharmaceuticals and fine chemicals.
Synthesis of 1-(3-Chlorophenyl)-1-phenyl-1-propanol
By phenylation with diphenylzinc in the presence of dihydroxy bis(sulfonamide) ligand, 3’-chloropropiophenone can be transformed into 1-(3-chlorophenyl)-1-phenyl-1-propanol . This compound has potential as an intermediate in the synthesis of various organic molecules .
Selective Serotonin Reuptake Inhibitor (SSRI)
Interestingly, 3’-chloropropiophenone plays a role in the synthesis of (S)-Dapoxetine , an SSRI used to treat premature ejaculation. Its unique chemical structure contributes to the pharmacological properties of the final drug .
Influence of Solvents and Temperature
Researchers have investigated the influence of solvents and temperature on the yield and enantioselectivity of the phenylation of 3’-chloropropiophenone. Understanding these factors is crucial for optimizing synthetic routes and achieving desired outcomes .
Safety Considerations
As with any chemical, proper handling and storage are essential. 3’-chloropropiophenone is combustible, so appropriate precautions should be taken. It falls under WGK 3 (water hazard class) and requires personal protective equipment, including a dust mask and eyeshields .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with serotonin receptors .
Mode of Action
It’s known that the compound can be used to synthesize (s)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . It can also be used to synthesize 1-(3-Chlorophenyl)-1-phenyl-1-propanol by phenylation with diphenylzinc in the presence of dihydroxy bis(sulfonamide) ligand .
Biochemical Pathways
It’s known that the compound can be used as a reactant in the synthesis of (s)-dapoxetine, a selective serotonin reuptake inhibitor .
Result of Action
It’s known that the compound can be used as a reactant in the synthesis of (s)-dapoxetine, a selective serotonin reuptake inhibitor . This suggests that the compound may have an impact on serotonin levels in the body.
Action Environment
It’s known that the yield and enantioselectivity of the phenylation of 3’-chloropropiophenone can be influenced by solvents and temperature .
Safety and Hazards
3’-Chloro-3-(3-chlorophenyl)propiophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection .
Orientations Futures
3’-Chloro-3-(3-chlorophenyl)propiophenone has potential applications in the synthesis of various drugs due to its role as a key intermediate . Its use in the preparation of thizaine derivatives that show antibacterial activity also suggests potential future directions in the field of antibacterial drug development .
Propriétés
IUPAC Name |
1,3-bis(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOMOSULKQZCCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644426 | |
| Record name | 1,3-Bis(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3-chlorophenyl)propan-1-one | |
CAS RN |
898762-59-9 | |
| Record name | 1,3-Bis(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



